synthesis pathways for Azepane-3-carboxylic acid hydrochloride
synthesis pathways for Azepane-3-carboxylic acid hydrochloride
An In-depth Technical Guide to the Synthesis of Azepane-3-carboxylic acid hydrochloride
Abstract
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its conformational flexibility and ability to explore three-dimensional chemical space. Azepane-3-carboxylic acid, in particular, serves as a crucial building block for the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to access Azepane-3-carboxylic acid hydrochloride, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis of the discussed routes, grounded in authoritative scientific literature.
Introduction: The Significance of the Azepane Scaffold
Saturated N-heterocycles are foundational structures in a vast array of pharmaceuticals and bioactive molecules. While five-membered (pyrrolidine) and six-membered (piperidine) rings are ubiquitous in medicinal chemistry libraries, the seven-membered azepane ring system is comparatively underrepresented.[1] This disparity is not due to a lack of potential utility but rather the synthetic challenges associated with its construction.[2] The increased conformational flexibility of the azepane ring offers unique opportunities for molecular design, allowing for precise vectoral orientation of substituents to optimize interactions with biological targets.
Azepane-3-carboxylic acid hydrochloride is a versatile chiral building block. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations, while the secondary amine allows for further substitution, making it an ideal starting point for library synthesis and lead optimization in drug discovery programs. This guide will explore robust and scalable methods to synthesize this valuable intermediate.
Core Synthetic Strategies for the Azepane Ring
The construction of the azepane core can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the formation of medium-sized rings.[3] This strategy involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst. The resulting unsaturated azepine can then be readily reduced to the saturated azepane scaffold.
Causality and Experimental Choice: The power of RCM lies in its functional group tolerance and predictable reactivity. The key to this approach is the efficient synthesis of a suitable N-protected amino-diene precursor. The choice of catalyst (First, Second, or Third Generation Grubbs catalysts) depends on the steric and electronic nature of the diene and can be optimized to maximize yield and minimize reaction times. Subsequent hydrogenation of the double bond is typically a high-yielding and clean transformation.[3]
Caption: General workflow for azepane synthesis using Ring-Closing Metathesis.
This protocol is adapted from established methodologies in the field.[3]
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Synthesis of the Diene Precursor:
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To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract with DCM. The organic layers are combined, dried over MgSO₄, and concentrated.
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The resulting secondary amine is dissolved in DCM, and triethylamine (1.5 eq) is added, followed by allyl bromide (1.2 eq). The mixture is stirred at room temperature for 24 hours.
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After aqueous workup, the crude diene precursor is purified by flash column chromatography.
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Ring-Closing Metathesis:
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Dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M).
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Add Grubbs' Second Generation Catalyst (5 mol%) and heat the mixture to 80 °C for 4 hours under an inert atmosphere.
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Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction and concentrate it under reduced pressure.
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Purify the crude product by flash column chromatography to yield the unsaturated azepine.
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Hydrogenation:
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Dissolve the unsaturated azepine (1.0 eq) in ethanol or methanol (0.1 M).
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Add Palladium on carbon (10% Pd/C, 10 mol% weight).
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Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12-24 hours.
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Filter the reaction mixture through Celite®, washing with methanol.
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Concentrate the filtrate to afford the final saturated azepane product.
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Photochemical Dearomative Ring Expansion
A cutting-edge strategy for azepane synthesis involves the photochemical dearomative ring expansion of simple nitroarenes.[1][2] This method leverages the conversion of a nitro group into a singlet nitrene using blue light, which then triggers a skeletal rearrangement of the six-membered aromatic ring into a seven-membered 3H-azepine system. Subsequent hydrogenolysis furnishes the desired azepane.[1]
Causality and Experimental Choice: This approach is exceptionally powerful as it transforms readily available, flat aromatic precursors into complex, three-dimensional saturated heterocycles in just two steps.[1] The choice of a deoxygenating agent, such as P(Oi-Pr)₃, is critical for the in situ generation of the nitrene intermediate from the nitroarene under photochemical conditions. The subsequent hydrogenation and hydrogenolysis steps are robust and typically proceed in high yield.
Caption: Pathway from nitroarenes to azepanes via photochemical ring expansion.
This protocol is based on the work of Leonori, Ruffoni, and co-workers.[1]
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Photochemical Ring Expansion:
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In a suitable photoreactor vial, combine the substituted nitroarene (1.0 eq), P(Oi-Pr)₃ (20 eq), and Et₂NH (8 eq) in i-PrOH solvent.
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Irradiate the mixture with blue light (e.g., 427 nm LEDs) at room temperature for 24 hours or until the starting material is consumed (monitored by TLC/GC-MS).
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product via flash column chromatography to isolate the 3H-azepine intermediate.
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Hydrogenation/Hydrogenolysis:
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Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M).
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Add PtO₂ (10 mol%) to the solution.
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Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours.[3]
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Filter the reaction mixture through a pad of Celite®, washing thoroughly with ethanol.
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Concentrate the filtrate under reduced pressure to afford the final azepane product, which may be purified further if necessary.
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Focused Synthesis of Azepane-3-carboxylic acid
While general methods provide access to the azepane core, specific strategies are required to install the carboxylic acid functionality at the C3 position with high fidelity and, ideally, stereocontrol.
Annulation and Fourfold Dihydrogenation Strategy
A highly effective route developed by Christoffers and co-workers utilizes a two-step sequence starting from cyclic α-allyl-β-oxoesters.[4] This method involves an initial ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed fourfold dihydrogenation. This sequence cleverly constructs the azepane ring while simultaneously generating the precursor to the C3-carboxylic acid.
Causality and Experimental Choice: The choice of acrylonitrile in the cross-metathesis step is strategic, as the nitrile group serves as a stable precursor to the carboxylic acid. The one-pot fourfold dihydrogenation is a remarkable transformation that includes the hydrogenation of the C=C double bond and the C≡N triple bond, followed by an intramolecular reductive amination to form the azepane ring stereoselectively.[4] The final ester can then be saponified to the desired carboxylic acid.
Caption: Synthesis of Azepane-3-carboxylic acid via an annulation strategy.
This protocol is based on the work of Christoffers, J. et al.[4]
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Olefin Cross Metathesis:
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To a solution of the cyclic α-allyl-β-oxoester (1.0 eq) in toluene (0.2 M), add acrylonitrile (4.0 eq).
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Add Hoveyda-Grubbs 2nd Generation (HG-II) catalyst (2 mol%) in two portions over 24 hours.
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Heat the reaction mixture to 90 °C and stir for the duration.
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After cooling, concentrate the mixture and purify by column chromatography to obtain the metathesis product.
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Fourfold Dihydrogenation:
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Dissolve the metathesis product (1.0 eq) in a mixture of methanol and acetic acid.
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Add Palladium on carbon (10% Pd/C) as the catalyst.
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Pressurize the reaction vessel with hydrogen gas (11 bar) and heat to 80 °C for 24 hours.
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Cool the reaction, filter the catalyst, and concentrate the filtrate.
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Purify the residue by column chromatography to yield the azepane ester.
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Saponification and Hydrochloride Salt Formation:
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Dissolve the azepane ester in a mixture of methanol and water.
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Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
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Neutralize the reaction mixture carefully with 1M HCl to pH ~7, then acidify further to pH ~1-2.
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Concentrate the aqueous solution in vacuo or lyophilize to obtain the crude Azepane-3-carboxylic acid hydrochloride. Recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can be performed for further purification.[5]
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Comparative Analysis of Synthetic Pathways
The optimal synthetic route to Azepane-3-carboxylic acid hydrochloride depends on several factors including scale, required stereopurity, and available starting materials.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Overall Yield | Stereocontrol | Ref. |
| Ring-Closing Metathesis | High functional group tolerance, versatile for various substitutions. | Requires multi-step synthesis of diene precursor; catalyst cost. | Moderate | Can be achieved with chiral precursors or asymmetric catalysis. | [3] |
| Photochemical Ring Expansion | Short route from simple nitroarenes; excellent for poly-substitution. | May produce regioisomers depending on substrate; requires photochemical equipment. | Good | Can be complex to control; often yields racemic mixtures. | [1][2] |
| Annulation/Dihydrogenation | High stereoselectivity in the cyclization step; robust and scalable. | Limited to specific annulated structures; requires high-pressure hydrogenation. | Good (49-77% for hydrogenation step) | Excellent relative stereocontrol (trans configuration typically favored). | [4] |
Conclusion
The synthesis of Azepane-3-carboxylic acid hydrochloride, a valuable building block for drug discovery, can be accomplished through several innovative and robust synthetic strategies. Classical methods like ring-closing metathesis offer versatility, while modern photochemical ring expansion provides rapid access from simple aromatics. For producing specific stereoisomers, the annulation and dihydrogenation approach stands out for its efficiency and control. The continued development of novel catalytic methods promises to further streamline access to this and other complex azepane derivatives, expanding the available chemical space for medicinal chemists and accelerating the discovery of new therapeutics.
References
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Hu, W. et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5549–5553. Available at: [Link]
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Gotor-Fernández, V. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Molecules, 28(15), 5771. Available at: [Link]
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